molecular formula C24H25N5O4S B2771122 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852167-49-8

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2771122
CAS No.: 852167-49-8
M. Wt: 479.56
InChI Key: NBNYRQJLEOQFPC-UHFFFAOYSA-N
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Description

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with structural similarities, especially those incorporating indole, triazole, and thiadiazole moieties, have been synthesized and evaluated for their antimicrobial properties. For example, Gomha and Riyadh (2011) synthesized a series of compounds bearing indole and triazolothiadiazole structures, demonstrating their potential antimicrobial activities through microwave-assisted synthesis techniques (Gomha & Riyadh, 2011). Similarly, compounds exhibiting anti-inflammatory activities have been synthesized, incorporating dimethoxyphenyl and triazole structures, underscoring the versatile biological activities of these frameworks (Labanauskas et al., 2001).

Properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14(30)21(23(31)28(2)3)34-24-27-26-22(17-13-25-18-9-7-6-8-16(17)18)29(24)19-12-15(32-4)10-11-20(19)33-5/h6-13,21,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNYRQJLEOQFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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